molecular formula C12H21F2N B14771861 N-((4,4-Difluorocyclohexyl)methyl)cyclopentanamine

N-((4,4-Difluorocyclohexyl)methyl)cyclopentanamine

Cat. No.: B14771861
M. Wt: 217.30 g/mol
InChI Key: JVJFPMYJOSVNPZ-UHFFFAOYSA-N
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Description

N-((4,4-Difluorocyclohexyl)methyl)cyclopentanamine is a chemical compound characterized by the presence of a cyclopentanamine group attached to a 4,4-difluorocyclohexylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,4-Difluorocyclohexyl)methyl)cyclopentanamine typically involves the reaction of 4,4-difluorocyclohexylmethylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4,4-Difluorocyclohexyl)methyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4,4-Difluorocyclohexyl)methyl)cyclopentanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((4,4-Difluorocyclohexyl)methyl)cyclopentanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine, 4,4-difluoro-N-methyl-: This compound shares the difluorocyclohexyl group but differs in the attached amine group.

    4,4-Difluorocyclohexanemethanol: Similar in structure but contains a hydroxyl group instead of an amine.

Uniqueness

N-((4,4-Difluorocyclohexyl)methyl)cyclopentanamine is unique due to its combination of the cyclopentanamine and difluorocyclohexylmethyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21F2N

Molecular Weight

217.30 g/mol

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]cyclopentanamine

InChI

InChI=1S/C12H21F2N/c13-12(14)7-5-10(6-8-12)9-15-11-3-1-2-4-11/h10-11,15H,1-9H2

InChI Key

JVJFPMYJOSVNPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2CCC(CC2)(F)F

Origin of Product

United States

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